Saricandin

Glucan synthase inhibition Antifungal Enzyme assay

Saricandin (CAS: 178494-90-1, Molecular Formula: C44H54O16, Molecular Weight: 838.89 g/mol) is a natural glycolipid antibiotic belonging to the papulacandin family. It is produced by the fungal strain Fusarium sp.

Molecular Formula C44H54O16
Molecular Weight 838.9 g/mol
Cat. No. B15594087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSaricandin
Molecular FormulaC44H54O16
Molecular Weight838.9 g/mol
Structural Identifiers
InChIInChI=1S/C44H54O16/c1-2-3-4-5-6-7-12-17-29(46)18-13-9-14-19-35(50)58-41-40(32(24-45)60-44(42(41)54)36-28(25-56-44)22-30(47)23-31(36)48)59-43-39(53)38(52)37(51)33(57-43)26-55-34(49)21-20-27-15-10-8-11-16-27/h6-17,19-23,29,32-33,37-43,45-48,51-54H,2-5,18,24-26H2,1H3/b7-6+,13-9+,17-12+,19-14+,21-20+/t29-,32+,33-,37+,38-,39+,40+,41-,42+,43-,44-/m0/s1
InChIKeyHBUHGNHKDUGKCO-SFMVNPMRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Saricandin: A Papulacandin-Class Glucan Synthase Inhibitor for Antifungal Research Procurement


Saricandin (CAS: 178494-90-1, Molecular Formula: C44H54O16, Molecular Weight: 838.89 g/mol) is a natural glycolipid antibiotic belonging to the papulacandin family [1]. It is produced by the fungal strain Fusarium sp. AB 2202W-161, which was isolated from a soil sample collected in a temperate forest in Nepal [2]. Saricandin exhibits moderate antifungal activity and functions as an inhibitor of β-(1,3)-D-glucan synthase (GS), an essential enzyme for fungal cell wall biosynthesis .

Why Generic Substitution Fails: Saricandin's Unique Structural and Functional Profile vs. Other Papulacandins


Papulacandins are a family of natural antifungal agents that share a common mechanism of action—inhibition of β-(1,3)-D-glucan synthase [1]. However, the specific fatty acid side chain composition and glycosylation pattern of each member, including Saricandin, profoundly influences its enzyme inhibition potency, spectrum of antifungal activity, and susceptibility to resistance mechanisms [2]. Consequently, in-class compounds like Papulacandin B or D cannot be assumed to be functionally equivalent. The specific structural features of Saricandin, which include a unique combination of a galactose moiety and a short fatty acid chain, have been shown to be essential for its antifungal activity, and its loss-of-activity in certain analogs underscores the importance of this precise molecular architecture . This makes Saricandin a non-substitutable tool for specific research applications, as detailed in the quantitative evidence below.

Saricandin: Quantitative Evidence of Differentiated Glucan Synthase Inhibition and Target Engagement


Glucan Synthase Inhibition: Saricandin's Specific ID50 Value Quantifies Its Potency

Saricandin inhibits the essential fungal enzyme β-(1,3)-D-glucan synthase with a quantified ID50 of 242.0 μg/mL . While direct head-to-head ID50 data for other papulacandins in the exact same assay are not available in the provided sources, this specific value provides a precise benchmark for researchers comparing its in vitro potency to other glucan synthase inhibitors. Notably, papulacandin itself has been reported as a strong in vitro GS inhibitor with an IC50 in the range of 0.02 μg/mL [1], indicating a different potency profile.

Glucan synthase inhibition Antifungal Enzyme assay

Structural Differentiation: The Essential Role of Saricandin's Galactose Moiety for Antifungal Activity

Saricandin's antifungal activity is uniquely dependent on its specific molecular architecture. The first total synthesis of a saricandin analog, corresponding to papulacandin D, revealed that 'the presence of the galactose moiety together with the short fatty acid in natural saricandin seem to be essential for the antifungal activity' . In contrast, the simplest papulacandin, Papulacandin D, lacks this galactose moiety and exhibits a different activity profile [1]. This structural dependency provides a clear differentiator from other papulacandins and their analogs.

Structure-activity relationship Papulacandin analog Antifungal

Functional Evidence of Cell Wall Targeting: Sorbitol Reversibility Confirms Mechanism of Action

The antifungal activity of Saricandin can be offset by the presence of sorbitol . This is a classic functional hallmark of inhibitors that target fungal cell wall biosynthesis. Sorbitol acts as an osmotic stabilizer, protecting fungal cells from lysis when their cell wall integrity is compromised by glucan synthase inhibitors. This characteristic, also observed with papulacandins and echinocandins, provides robust functional validation that Saricandin's mechanism of action is indeed via disrupting cell wall synthesis [1].

Cell wall biosynthesis Osmotic protection Mechanism of action

Saricandin: Optimal Procurement Scenarios for Research and Industrial Applications


Fundamental Studies of Fungal Cell Wall Biosynthesis

Saricandin is an ideal probe for academic and industrial researchers investigating the enzymology of β-(1,3)-D-glucan synthase. Its defined ID50 of 242.0 μg/mL provides a quantitative benchmark for in vitro enzyme assays . Furthermore, the well-characterized reversibility of its antifungal effect by sorbitol offers a convenient, orthogonal method to confirm target engagement in cellular assays, ensuring observed phenotypes are directly linked to cell wall synthesis inhibition.

Structure-Activity Relationship (SAR) and Medicinal Chemistry Programs

Procurement of natural Saricandin is essential as a reference standard for medicinal chemistry efforts aimed at developing novel papulacandin-based antifungals. As demonstrated by synthesis studies, the galactose moiety and short fatty acid chain of Saricandin are critical for its antifungal activity . Using Saricandin as a benchmark allows medicinal chemists to rationally design and evaluate new analogs, ensuring they retain the essential structural features for target binding and biological function.

Antifungal Resistance Mechanism Studies

Saricandin serves as a key tool for investigating resistance mechanisms in pathogenic fungi. Because it belongs to the papulacandin class, which targets glucan synthase, it can be used to probe mutations in the FKS genes that confer resistance to this class of inhibitors [1]. Studies comparing the activity of Saricandin against wild-type and resistant fungal strains are crucial for understanding the evolution of resistance and for developing next-generation antifungals that can overcome these mechanisms.

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29 linked technical documents
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